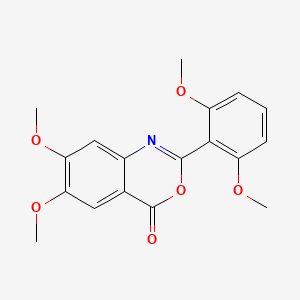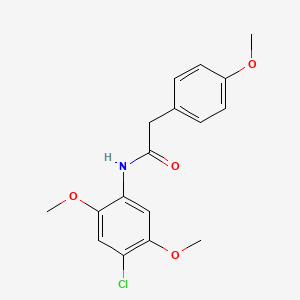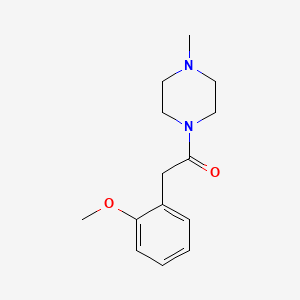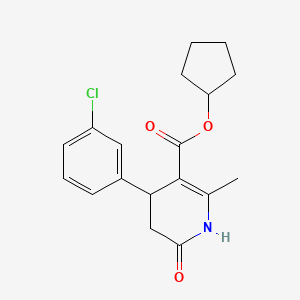
2-(2,6-dimethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-dimethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a useful research compound. Its molecular formula is C18H17NO6 and its molecular weight is 343.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.10558726 g/mol and the complexity rating of the compound is 498. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Three-Component Synthesis of Benzoxazines : A study highlighted the one-pot synthesis of 2-imino-1,4-benzoxazines through the condensation of salicylaldehyde, ortho-aminophenols, and 2,6-dimethylphenylisonitrile, demonstrating the compound's versatility in synthetic chemistry (García-González et al., 2009).
- Design of Benzoxazin-4-ones as Inhibitors : Benzoxazinones, including derivatives of the compound , have been synthesized and evaluated as potent inhibitors of human leukocyte elastase, showcasing their potential in therapeutic applications (Krantz et al., 1990).
- Bioactivity and Ecological Role : Research has rediscovered the bioactivity and ecological role of benzoxazinones, indicating their phytotoxic, antifungal, antimicrobial, and antifeedant effects, which could lead to natural herbicide models (Macias et al., 2009).
Pharmacological and Biological Applications
- Antitumor Activity : Analyses have shown that certain benzothiazoles, structurally related to the compound of interest, exhibit potent antiproliferative activity against various cancer cell lines, underscoring their significance in cancer research (Mortimer et al., 2006).
- Hypolipidemic Properties : Studies have described the preparation of benzoxazin-4-ones that demonstrate hypocholesterolemic, hypotriglyceridemic, and high-density-lipoprotein elevating properties, highlighting their potential in managing plasma lipid levels (Fenton et al., 1989).
Material Science and Other Applications
- Synthetic Routes and Structural Analysis : Innovative synthetic routes have been developed for various benzoxazin-4-ones, including analyses of their structural and electrochemical properties, which can influence their application in material science and as chelating agents (Suetrong et al., 2021).
Propriétés
IUPAC Name |
2-(2,6-dimethoxyphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6/c1-21-12-6-5-7-13(22-2)16(12)17-19-11-9-15(24-4)14(23-3)8-10(11)18(20)25-17/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOMNIQFCMLTTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(3,5-Dimethoxyphenyl)carbonyl]amino}benzoic acid](/img/structure/B5599704.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)

![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)
![1,3-DIMETHYL-7-{[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENYL]METHYL}-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5599726.png)

![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)

![methyl 3-(2-chlorobenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5599756.png)
![1-allyl-4-[3-(6-methyl-3-pyridazinyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B5599757.png)


